molecular formula C20H24N4O3 B7052140 5-[[4-[(4-Ethylpiperazin-1-yl)methyl]phenyl]carbamoyl]pyridine-2-carboxylic acid

5-[[4-[(4-Ethylpiperazin-1-yl)methyl]phenyl]carbamoyl]pyridine-2-carboxylic acid

Cat. No.: B7052140
M. Wt: 368.4 g/mol
InChI Key: VOLOTASOXKMOOB-UHFFFAOYSA-N
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Description

5-[[4-[(4-Ethylpiperazin-1-yl)methyl]phenyl]carbamoyl]pyridine-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a phenyl group, and a pyridine carboxylic acid moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

5-[[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]carbamoyl]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-2-23-9-11-24(12-10-23)14-15-3-6-17(7-4-15)22-19(25)16-5-8-18(20(26)27)21-13-16/h3-8,13H,2,9-12,14H2,1H3,(H,22,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLOTASOXKMOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=CN=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[4-[(4-Ethylpiperazin-1-yl)methyl]phenyl]carbamoyl]pyridine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the piperazine derivative. The ethylpiperazine is reacted with a benzyl chloride derivative to form the intermediate compound. This intermediate is then coupled with a pyridine carboxylic acid derivative using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[[4-[(4-Ethylpiperazin-1-yl)methyl]phenyl]carbamoyl]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and phenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[[4-[(4-Ethylpiperazin-1-yl)methyl]phenyl]carbamoyl]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[[4-[(4-Ethylpiperazin-1-yl)methyl]phenyl]carbamoyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Ethylpiperazin-1-yl)methyl]benzoic acid
  • 5-[(4-Methylpiperazin-1-yl)methyl]pyridine-2-carboxylic acid

Uniqueness

5-[[4-[(4-Ethylpiperazin-1-yl)methyl]phenyl]carbamoyl]pyridine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

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